molecular formula C20H16O2 B14086929 6-(Benzyloxy)-[1,1'-biphenyl]-3-carbaldehyde

6-(Benzyloxy)-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B14086929
M. Wt: 288.3 g/mol
InChI Key: ATBIIGOYEYMEQW-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a complex structure that includes a biphenyl core substituted with a benzyloxy group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with the biphenyl compound in the presence of a base.

    Formylation: The aldehyde group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the biphenyl compound reacts with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production methods for 6-(Benzyloxy)-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 6-(Benzyloxy)-[1,1’-biphenyl]-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkoxides, amines, and thiols.

Major Products

    Oxidation: 6-(Benzyloxy)-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 6-(Benzyloxy)-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzyloxy)-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.

    Materials Science: It is used in the synthesis of materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-[1,1’-biphenyl]-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzyloxy and aldehyde groups can form hydrogen bonds and other interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a biphenyl core.

    6-(Benzyloxy)-[1,1’-biphenyl]-3-yl)boronic acid: Similar structure but with a boronic acid group instead of an aldehyde.

Uniqueness

6-(Benzyloxy)-[1,1’-biphenyl]-3-carbaldehyde is unique due to its combination of a benzyloxy group and an aldehyde group on a biphenyl core. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

3-phenyl-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C20H16O2/c21-14-17-11-12-20(22-15-16-7-3-1-4-8-16)19(13-17)18-9-5-2-6-10-18/h1-14H,15H2

InChI Key

ATBIIGOYEYMEQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)C3=CC=CC=C3

Origin of Product

United States

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